5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde
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Overview
Description
5-phenyl-3-oxabicyclo[311]heptane-1-carbaldehyde is a bicyclic compound characterized by its unique structure, which includes a phenyl group and an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde typically involves the following steps:
Formation of the Oxabicycloheptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile. The reaction conditions often involve heating the reactants in an inert solvent such as toluene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation to Form the Carbaldehyde: The final step involves the oxidation of the intermediate compound to introduce the aldehyde functional group. This can be done using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid.
Reduction: 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-methanol.
Substitution: Various substituted derivatives depending on the specific reaction (e.g., nitro, sulfo, or halo derivatives).
Scientific Research Applications
5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde involves its interaction with various molecular targets and pathways:
Aldehyde Group Reactivity: The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, which is important in biological systems and synthetic chemistry.
Phenyl Group Interactions: The phenyl group can participate in π-π stacking interactions and hydrophobic interactions, influencing the compound’s binding to proteins and other biomolecules.
Oxabicycloheptane Ring: The rigid bicyclic structure can affect the compound’s overall conformation and reactivity, making it a useful scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-phenyl-3-oxabicyclo[3.1.1]heptane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Bicyclo[3.3.1]nonane derivatives: Compounds with a similar bicyclic framework but different functional groups and ring sizes.
Uniqueness
5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde is unique due to its specific combination of a phenyl group, an oxabicycloheptane ring, and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
2757927-26-5 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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